molecular formula C₃₀H₄₈O₁₀ B1140354 Ácido ursodesoxicólico acil-B-D-glucurónido CAS No. 208038-28-2

Ácido ursodesoxicólico acil-B-D-glucurónido

Número de catálogo B1140354
Número CAS: 208038-28-2
Peso molecular: 568.7
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of UDCA acyl glucuronide involves the enzymatic addition of a glucuronic acid moiety to UDCA, primarily through the action of UGT1A3 for carboxyl glucuronidation and UGT2B7 for hydroxyl glucuronidation (Zhou et al., 2019). Additionally, the synthesis of ursodeoxycholic acid and its derivatives, including acyl glucuronides, often starts from primary bile acids such as cholic acid or chenodeoxycholic acid, with specific enzymatic transformations to achieve the desired structure (Eggert et al., 2014).

Molecular Structure Analysis

The molecular structure of UDCA acyl glucuronide is characterized by the presence of a glucuronic acid moiety attached to UDCA, significantly altering its physicochemical properties and biological behavior. The glucuronic acid is linked through an ester bond, which is prone to hydrolysis and transacylation reactions that can influence the molecule's stability and reactivity (Bailey & Dickinson, 2003).

Chemical Reactions and Properties

UDCA acyl glucuronide is reactive, capable of undergoing hydrolysis, intramolecular rearrangement, and covalent binding with proteins. These reactions are significant because they can lead to the formation of protein adducts, influencing drug toxicity and immune responses (Bailey & Dickinson, 2003). The reactivity of acyl glucuronides is a critical factor in the assessment of drug safety profiles.

Physical Properties Analysis

The introduction of a glucuronic acid moiety into UDCA to form UDCA acyl glucuronide significantly enhances the solubility of the compound in aqueous solutions, facilitating its excretion in the bile and urine. This increased solubility is crucial for the detoxification and elimination of bile acids and other hydrophobic compounds (Mano et al., 2003).

Chemical Properties Analysis

The chemical properties of UDCA acyl glucuronide, such as its reactivity towards proteins, are influenced by its ability to form covalent bonds. This characteristic is particularly relevant in the context of drug-induced liver injury, where the formation of drug-protein adducts can trigger immune responses. Understanding these properties helps in predicting the potential for adverse drug reactions and guiding the development of safer therapeutic agents (Bailey & Dickinson, 2003).

Aplicaciones Científicas De Investigación

Tratamiento para la enfermedad hepática grasa no alcohólica (EHNA)

El ácido ursodesoxicólico (UDCA) ha demostrado tener potencial terapéutico en la EHNA con varios mecanismos, como la mejora de la autofagia celular, la apoptosis y las funciones mitocondriales {svg_1}. Es un factor clave para mantener la comunicación dinámica entre el huésped y la microbiota intestinal {svg_2}.

Función en el microbioma intestinal

El UDCA juega un papel fundamental en el microbioma intestinal. Los pacientes con EHNA presentan firmas únicas del microbioma intestinal, caracterizadas por la prioridad de las bacterias gramnegativas, la disminución de la proporción de Firmicutes/Bacteroidetes (F/B) y el aumento de Prevotella y Lachnospiraceae {svg_3}. La microbiota intestinal participa en el metabolismo de los ácidos biliares {svg_4}.

Tratamiento para enfermedades hepáticas colestásicas

El UDCA ha sido aprobado como el fármaco de primera línea para el tratamiento de enfermedades hepáticas colestásicas, como la colangitis biliar primaria {svg_5}. Sirve como un tratamiento notable para las enfermedades hepáticas colestásicas {svg_6}.

Agente hepatoprotector

Derivado del estimado ácido ursodesoxicólico, asume el papel de un agente hepatoprotector, disminuyendo sustancialmente la acumulación de ácidos biliares perniciosos dentro del sistema hepático {svg_7}.

Posible tratamiento para enfermedades inflamatorias intestinales

Hay evidencia creciente de que el UDCA también puede desempeñar un papel en la terapia de las enfermedades inflamatorias intestinales {svg_8}.

Investigación para afecciones asociadas con inflamación y apoptosis

Además de su papel establecido en el tratamiento de enfermedades hepáticas, el UDCA ahora está bajo investigación para numerosas afecciones asociadas con inflamación y apoptosis, que incluyen enfermedades neurológicas, oculares, metabólicas y cardiovasculares {svg_9}.

Mecanismo De Acción

Target of Action

Ursodeoxycholic Acid Acyl-B-D-Glucuronide primarily targets the liver, specifically the bile acid pool . It is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool .

Mode of Action

Ursodeoxycholic Acid Acyl-B-D-Glucuronide works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It reduces the amount of cholesterol released by the liver and slowly disperses the cholesterol . This action breaks up the stones . It also stabilizes plasma membranes against cytolysis by tensioactive bile acids accumulated in cholestasis .

Biochemical Pathways

Ursodeoxycholic Acid Acyl-B-D-Glucuronide affects the cholesterol metabolism pathway. It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Pharmacokinetics

After oral administration, Ursodeoxycholic Acid Acyl-B-D-Glucuronide is absorbed by passive nonionic diffusion, mainly in the small intestine . It is solubilized in the proximal jejunum in mixed micelles of endogenous bile acids and phospholipids . After uptake into the liver, it is conjugated effectively with glycine or taurine, and the conjugates are then secreted into bile and the small-intestinal lumen .

Result of Action

The result of Ursodeoxycholic Acid Acyl-B-D-Glucuronide’s action is the dissolution of cholesterol-rich gallstones . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress .

Action Environment

The action of Ursodeoxycholic Acid Acyl-B-D-Glucuronide can be influenced by environmental factors such as diet and the presence of other medications. For example, foods that are high in calories or cholesterol may affect the efficacy of the compound . Additionally, some indigestion remedies can stop Ursodeoxycholic Acid Acyl-B-D-Glucuronide from working properly .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBLIAPAIPNJE-HRDSWUDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.